

A Technical Guide to the Spectroscopic Profile of 2,4,5-Trifluorobromobenzene

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Compound of Interest

Compound Name: 1-Bromo-2,4,5-trifluorobenzene

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This document provides a comprehensive overview of the spectroscopic data available for 2,4,5-trifluorobromobenzene, a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for the characterization of this compound.

Compound Overview

2,4,5-Trifluorobromobenzene is an organofluorine compound with the chemical formula $C_6H_2BrF_3$.^{[1][2][3][4][5]} Its structure consists of a benzene ring substituted with one bromine atom and three fluorine atoms at positions 2, 4, and 5.

Table 1: General Properties of 2,4,5-Trifluorobromobenzene

Property	Value
CAS Number	327-52-6[1][2][4][6]
Molecular Formula	C ₆ H ₂ BrF ₃ [2][3][4][5]
Molecular Weight	210.98 g/mol [2][3][5]
Appearance	Liquid[7]
Boiling Point	144 °C[7]
Melting Point	-19 °C[7]
Density	1.802 g/mL at 25 °C[7]
Refractive Index	n ₂₀ /D 1.485[7]

Spectroscopic Data

The following sections present a summary of the key spectroscopic data for 2,4,5-trifluorobromobenzene, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Data for ¹H, ¹³C, and ¹⁹F NMR are available for 2,4,5-trifluorobromobenzene.[1][8][9]

Table 2: NMR Spectroscopic Data for 2,4,5-Trifluorobromobenzene

Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Solvent
^1H	Data not explicitly found in search results			
^{13}C	Specific peak data not explicitly found in search results			
^{19}F	Specific peak data not explicitly found in search results	CDCl_3 [9]		

Note: While the existence of NMR spectra is confirmed, specific peak assignments and coupling constants were not available in the provided search results. Researchers should refer to spectral databases for detailed information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The electron ionization mass spectrum for 2,4,5-trifluorobromobenzene is available through the NIST Mass Spectrometry Data Center.[\[1\]](#)[\[2\]](#)[\[10\]](#)

Table 3: Key Mass Spectrometry Data for 2,4,5-Trifluorobromobenzene

m/z	Interpretation
210, 212	Molecular ion peaks (M^+ , $M+2$) corresponding to the two isotopes of bromine (^{79}Br and ^{81}Br)
Other fragments	Detailed fragmentation pattern not available in search results

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: IR spectra for 2,4,5-trifluorobromobenzene have been recorded using various techniques, including neat, ATR-neat, and vapor phase.^[1]

Raman Spectroscopy: FT-Raman spectra have also been documented for this compound.^{[1][6]}

Note: Specific peak positions and their corresponding vibrational assignments for both IR and Raman spectra were not detailed in the search results. Access to spectral databases is recommended for this information.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate compound characterization. The following outlines the general experimental methodologies employed for the techniques discussed.

NMR Spectroscopy

- **Instrumentation:** High-resolution NMR spectrometers are used.
- **Sample Preparation:** A small amount of 2,4,5-trifluorobromobenzene is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), and placed in an NMR tube.^[9]
- **Data Acquisition:** ^1H , ^{13}C , and ^{19}F NMR spectra are acquired. For ^{13}C NMR, techniques like DEPT can be used to differentiate between CH, CH_2 , and CH_3 groups. Decoupling techniques can be employed to simplify spectra by removing spin-spin coupling between different nuclei.

Mass Spectrometry

- **Instrumentation:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.

- Ionization: Electron Ionization (EI) is a common method for generating ions from the sample molecules.^[2]
- Analysis: The instrument separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum that shows the relative abundance of each ion.

Infrared (IR) Spectroscopy

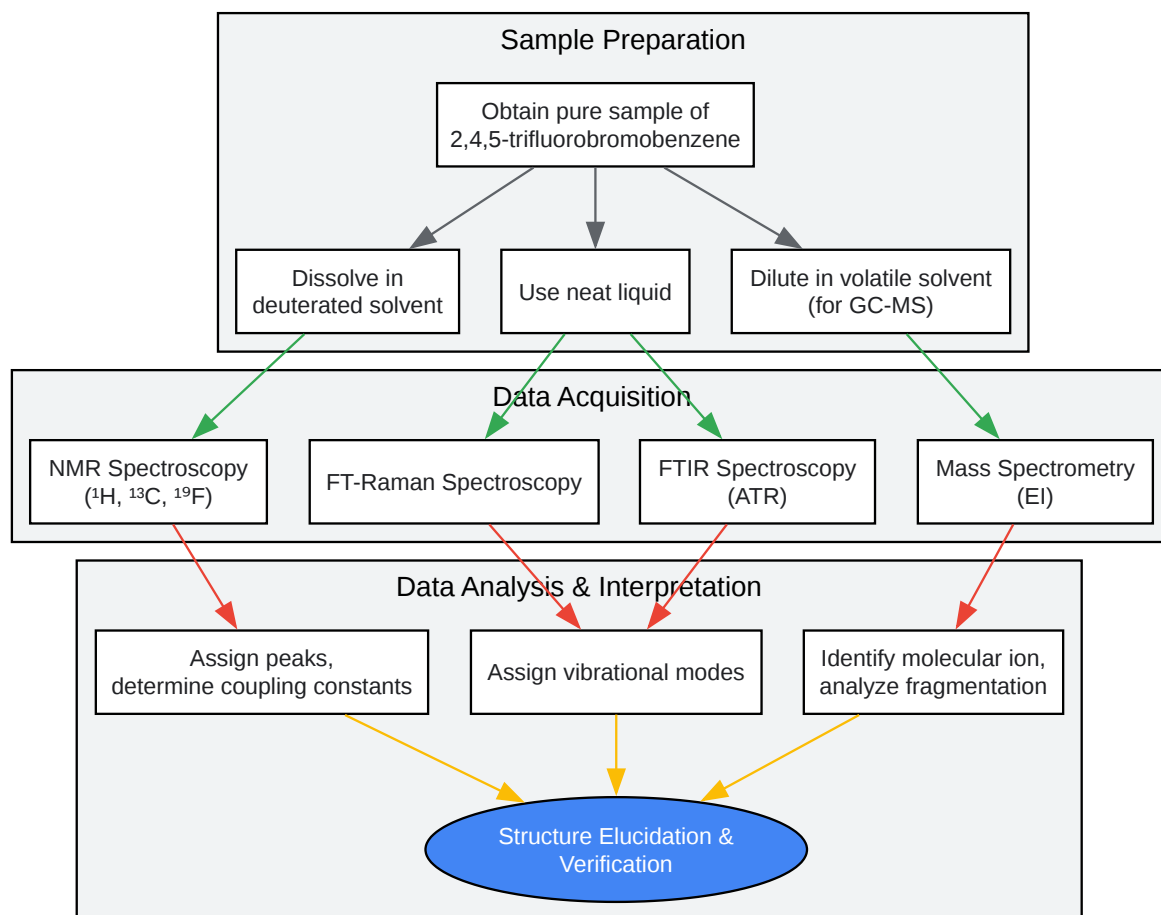
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used. For the available data, a Bruker Tensor 27 FT-IR was cited.^[1]
- Techniques:
 - Neat: The liquid sample is placed between two IR-transparent plates (e.g., NaCl or KBr).
 - Attenuated Total Reflectance (ATR): The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). This is a convenient method for analyzing liquid and solid samples with minimal preparation.^[1]
 - Vapor Phase: The sample is heated to a gaseous state, and the IR beam is passed through the vapor.^[1]

Raman Spectroscopy

- Instrumentation: A FT-Raman spectrometer, such as the Bruker MultiRAM, is used.^{[1][6]}
- Technique: A laser (e.g., Nd:YAG) is directed at the sample.^[6] The scattered light is collected and analyzed to generate the Raman spectrum. This technique is complementary to IR spectroscopy.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like 2,4,5-trifluorobromobenzene.



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Caption: Workflow for the spectroscopic analysis of 2,4,5-trifluorobromobenzene.

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